

Application Notes and Protocols for EM-1404 (CLR1404)

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Compound of Interest

Compound Name: EM 1404

Cat. No.: B10758230

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and data related to the novel anti-cancer agent EM-1404, also known as CLR1404. This document is intended to guide researchers in the design and execution of preclinical and clinical studies involving this compound.

Introduction

EM-1404 (CLR1404) is a novel, tumor-targeting alkylphospholipid (APL) ether analog. Its mechanism of action is multifaceted, involving disruption of cancer cell membranes and inhibition of key survival signaling pathways. Due to its selective uptake and retention in malignant cells, EM-1404 serves as a versatile platform for theranostics, enabling both imaging and therapeutic applications when labeled with radioisotopes such as Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET) imaging and Iodine-131 (¹³¹I) for radiotherapy.[1][2][3]

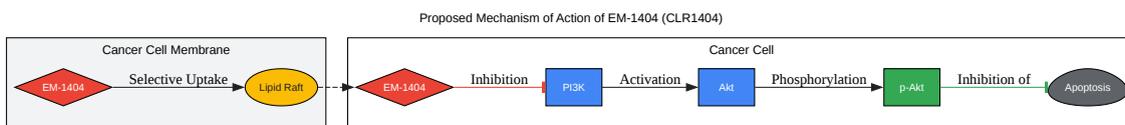
Mechanism of Action

EM-1404's anti-cancer activity stems from its properties as an APL. Cancer cells exhibit a high concentration of lipid rafts in their membranes, which are rich in cholesterol and sphingolipids. EM-1404 demonstrates a high affinity for these lipid rafts, facilitating its selective entry and accumulation within tumor cells.[4]

Once inside the cancer cell, EM-1404 exerts its cytotoxic effects through at least two primary mechanisms:

- **Disruption of Cell Signaling:** A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cancer cell survival and proliferation.[1] Treatment with EM-1404 has been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis.[1][3]
- **Targeted Radiation Delivery:** When radiolabeled with isotopes like ^{131}I , EM-1404 delivers a cytotoxic dose of radiation directly to the cancer cells, minimizing off-target toxicity.[4][5]

The following diagram illustrates the proposed mechanism of action for EM-1404.



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Proposed mechanism of action for EM-1404 (CLR1404).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of EM-1404.

Table 1: In Vitro Efficacy of EM-1404 in Neuroblastoma Cell Lines[1]

Parameter	Value	Notes
Effective Concentration	≥ 15 μM	Concentration leading to significantly lower tumor cell viability at 24 hours.
Cellular Uptake	Time-dependent	Measured using fluorescently labeled CLR1501.
Apoptosis Induction	Dose-dependent	Confirmed by caspase 3/7 assays.

Table 2: In Vivo Efficacy of EM-1404 in a Neuroblastoma Xenograft Model[1][3]

Parameter	Value	Notes
Therapeutic Dose	10 mg/kg and 30 mg/kg	Administered intravenously once weekly for 7 weeks.
Outcome	Significant inhibition of tumor growth rate	Compared to control cohorts (P<0.001).
Toxicity	No drug-related hematotoxicity or other noticeable adverse effects	Monitored via complete blood counts and animal health parameters.

 Table 3: Pharmacokinetic and Dosimetry Data of ¹³¹I-CLR1404 in Humans (Phase 1)[6][7][8][9]

Parameter	Mean Value	Unit
Administered Activity	370	MBq
Red Marrow Absorbed Dose	0.56	mSv/MBq
Predicted Activity for 400 mSv to Marrow	~740	MBq
Plasma Cmax	72.2	ng/mL
Plasma Half-life ($t_{1/2}$)	822	hours
Plasma AUC(0-t)	15753	ng·hr/mL

 Table 4: Organ Dosimetry Estimates for ^{131}I -CLR1404 in Humans (Phase 1)[6]

Organ	Mean Absorbed Dose (mSv/MBq)
Spleen	1.60
Liver	1.09
Kidneys	1.05

Experimental Protocols

In Vitro Assays

4.1.1 Cell Culture and EM-1404 Treatment[1]

- Culture neuroblastoma (or other cancer) cell lines and normal control cells (e.g., human umbilical fibroblasts) in appropriate medium supplemented with fetal bovine serum (FBS).
- For experiments, seed cells at a density of 5×10^5 cells/mL.
- Treat cells with various concentrations of EM-1404 in medium supplemented with 2% FBS.

4.1.2 Cellular Uptake Assay (Flow Cytometry)[1]

- Incubate cells (5×10^5 /mL) for 16-19 hours with 5 μ M of the fluorescent EM-1404 analog, CLR1501.
- Wash the cells with medium containing 10% FBS for 4 hours.
- Analyze cellular fluorescence using a flow cytometer.
- Calculate the mean fluorescence intensity (MFI) per cell and normalize for autofluorescence to correct for cell size.

4.1.3 Cell Viability Assay (MTT Assay)[3]

- Seed cells in 96-well plates and treat with varying concentrations of EM-1404 for 24 hours.
- Add MTT reagent to each well and incubate to allow for formazan crystal formation.
- Solubilize the formazan crystals with a solubilization buffer.
- Measure the absorbance at the appropriate wavelength to determine cell viability relative to untreated controls.

4.1.4 Apoptosis Assay (Caspase 3/7 Activity)[1][3]

- Treat cells with EM-1404 as described above.
- Use a commercially available caspase-Glo 3/7 assay kit according to the manufacturer's instructions.
- Measure luminescence to quantify caspase 3 and 7 activity as an indicator of apoptosis.

4.1.5 Western Blot for Akt Phosphorylation[1][3]

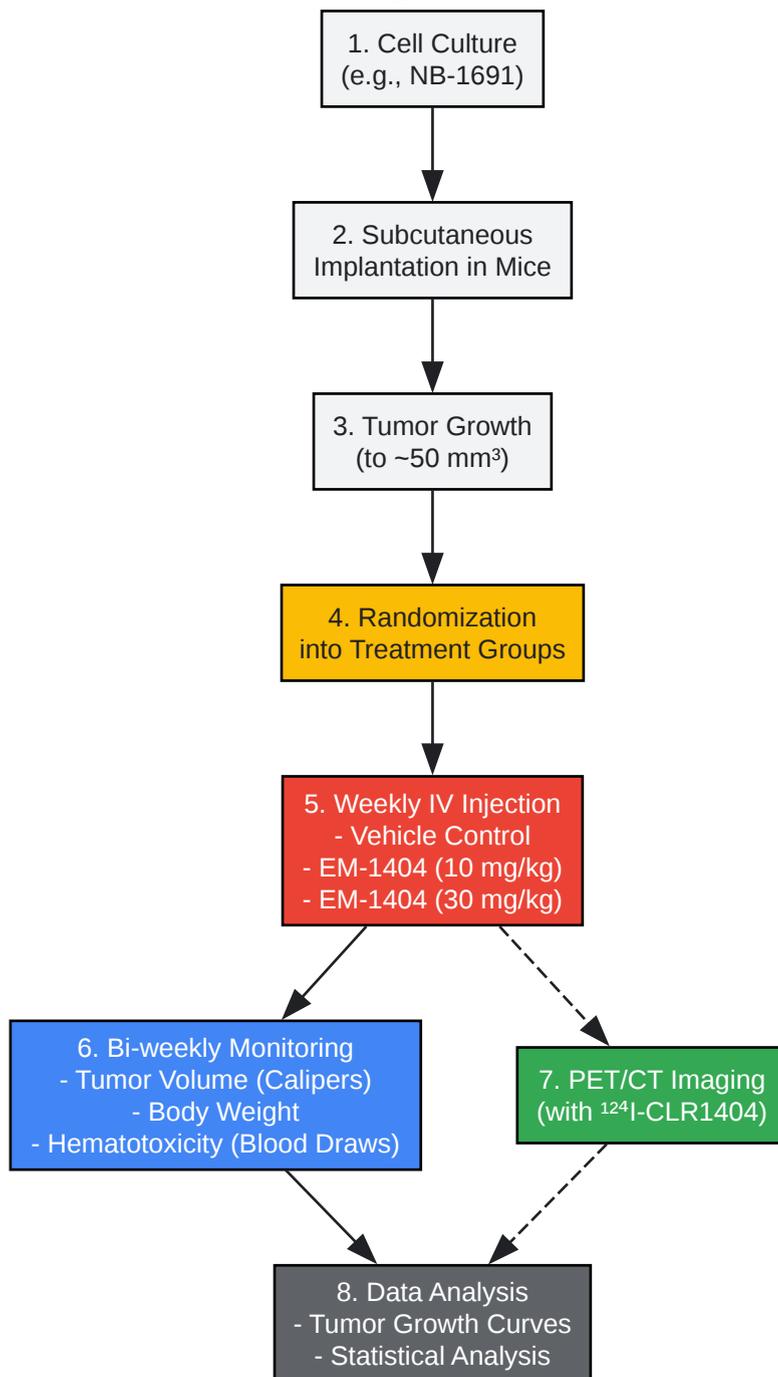
- Lyse EM-1404-treated and control cells and determine protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

- Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

In Vivo Xenograft Studies

The following diagram outlines a typical workflow for in vivo xenograft studies with EM-1404.

Workflow for In Vivo Xenograft Studies with EM-1404



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Workflow for in vivo xenograft studies with EM-1404.

4.2.1 Xenograft Model Establishment[1]

- Induce subcutaneous flank xenografts in immunocompromised mice (e.g., nude mice) by injecting a suspension of cancer cells.
- Allow tumors to grow to a volume of approximately 50 mm³.

4.2.2 Therapeutic Efficacy Study[1][3]

- Randomly assign tumor-bearing mice to treatment groups: vehicle control, EM-1404 (10 mg/kg), and EM-1404 (30 mg/kg).
- Administer treatment once weekly via intravenous injection for a predetermined period (e.g., 7 weeks).
- Measure tumor volume twice weekly using calipers. Calculate tumor volume using the formula: $(\text{width}^2 \times \text{length} \times \pi) / 6$.
- Monitor animal health, including body weight and signs of toxicity.
- Collect peripheral blood samples at various time points (e.g., 0, 3, 5, and 7 weeks) for hematotoxicity analysis (complete blood counts).

4.2.3 In Vivo Imaging (PET/CT)[1][2]

- Administer ¹²⁴I-CLR1404 to tumor-bearing mice.
- Perform small-animal PET/CT imaging at specified time points to evaluate the whole-body biodistribution and tumor uptake of the agent.

Human Phase 1 Dosimetry and Pharmacokinetics Protocol

4.3.1 Patient Population and Dosing[7][8]

- Enroll patients with relapsed or refractory advanced solid tumors.

- Administer a single intravenous injection of 370 MBq of ¹³¹I-CLR1404 over at least 10 minutes.
- Implement thyroid protection measures to block uptake of free radioactive iodine.

4.3.2 Biodistribution and Dosimetry[7][8][9]

- Perform whole-body planar nuclear medicine scans at multiple time points post-injection (e.g., 15-35 minutes, 4-6, 18-24, 48, 72, 144 hours, and 14 days).
- Optional: Conduct SPECT/CT imaging to assess tumor-selective uptake.
- Collect all urine for 14 days post-injection to evaluate renal clearance.
- Calculate organ-specific residence times from the imaging data.
- Use software such as OLINDA/EXM to generate radiation absorbed dose estimates for target organs and bone marrow.

4.3.3 Pharmacokinetic Analysis[6][7][8]

- Collect blood samples for plasma pharmacokinetic analysis at multiple time points pre- and post-infusion (e.g., prior to infusion, and at 5, 15, 30, and 60 minutes; 4–6, 18–24, 48, and 72 hours; 6, 14, 30, and 42 days post infusion).
- Measure the plasma concentration of the non-radioactive ¹²⁷I-CLR1404 using a validated HPLC method with MS/MS detection.
- Calculate pharmacokinetic parameters (C_{max}, t_{1/2}, AUC) using non-compartmental methods.

Safety and Handling

EM-1404 and its radioiodinated derivatives should be handled in accordance with all institutional and national guidelines for chemical and radiation safety. Appropriate personal protective equipment should be used at all times. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Clinical studies require approval from an Institutional Review Board (IRB) and adherence to Good Clinical Practice (GCP) guidelines.

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